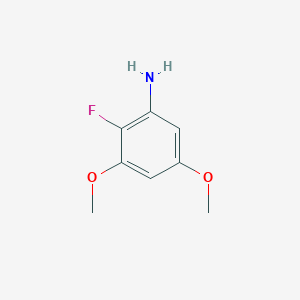

3,5-Dimethoxy-2-fluoroaniline

Description

3,5-Dimethoxy-2-fluoroaniline is a fluorinated aromatic amine characterized by two methoxy (-OCH₃) groups at the 3- and 5-positions and a fluorine atom at the 2-position of the aniline ring. This substitution pattern creates a unique electronic environment, balancing electron-donating (methoxy) and electron-withdrawing (fluorine) effects. The compound is primarily utilized in organic synthesis, particularly as a precursor for high-energy materials and specialty chemicals, owing to its stability and reactivity .

Properties

IUPAC Name |

2-fluoro-3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUWTVUANDGPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571502 | |

| Record name | 2-Fluoro-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651734-61-1 | |

| Record name | 2-Fluoro-3,5-dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Nitration and Reduction of Arenes:

- One common method for synthesizing 3,5-dimethoxy-2-fluoroaniline involves the nitration of 3,5-dimethoxyaniline followed by reduction. The nitration step introduces a nitro group (-NO2) at the desired position, which is then reduced to an amino group (-NH2) using reducing agents such as iron powder and hydrochloric acid .

-

Direct Nucleophilic Substitution:

- Another approach involves the direct nucleophilic substitution of a fluorine atom in a suitable precursor compound. This method typically requires the use of strong nucleophiles and high temperatures to achieve the desired substitution .

Industrial Production Methods:

- Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

- 3,5-Dimethoxy-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction:

- Reduction of this compound can lead to the formation of various reduced products, depending on the reducing agent used. For example, catalytic hydrogenation can reduce the amino group to an alkylamine.

-

Substitution:

- The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions often require strong bases and elevated temperatures .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with a palladium catalyst, iron powder with hydrochloric acid

Substitution: Sodium methoxide (NaOCH3), sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products:

- Oxidation products include quinones and other oxidized derivatives.

- Reduction products include alkylamines and other reduced derivatives.

- Substitution products depend on the nucleophile used and can include various substituted anilines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of fluorinated compounds, including 3,5-dimethoxy-2-fluoroaniline, in anticancer therapies. Fluorinated anilines are known to enhance metabolic stability and bioavailability, making them suitable candidates for drug development. For instance, structural modifications involving fluorine atoms have been shown to significantly increase the potency of anticancer agents by enhancing their interaction with biological targets .

2. Neurological Disorders

The compound has been investigated as a potential antagonist for P2X3 receptors, which are implicated in neuropathic pain and chronic cough. Research indicates that modifications of the aniline moiety can lead to improved antagonistic activities against P2X3 receptors, suggesting that this compound derivatives could be explored for treating these conditions . The structure-activity relationship (SAR) studies have demonstrated that specific substitutions can enhance the selectivity and efficacy of these compounds.

3. Antimicrobial Properties

Fluorinated compounds have also been recognized for their antimicrobial activities. The incorporation of fluorine into aniline derivatives can improve their interaction with bacterial targets, potentially leading to new antimicrobial agents. This area is still under investigation, but initial findings suggest promising results .

Material Science Applications

1. Chemical Synthesis

this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable in the synthesis of more complex organic molecules . The ability to modify its structure further enhances its utility in developing new materials with desired properties.

2. Development of Functional Materials

The compound's properties may also lend themselves to applications in creating functional materials, such as sensors or electronic devices. Research into fluorinated organic compounds has revealed that they can exhibit unique electronic properties beneficial for optoelectronic applications .

Summary of Key Findings

Case Studies

Case Study 1: P2X3 Receptor Antagonism

A study explored the modification of this compound derivatives to enhance their activity against P2X3 receptors. The findings indicated that certain substitutions led to compounds with significantly lower IC50 values, demonstrating enhanced efficacy in pain models .

Case Study 2: Anticancer Activity Evaluation

Research conducted on a series of fluorinated anilines found that specific structural modifications resulted in compounds with IC50 values significantly lower than those of non-fluorinated counterparts when tested against various cancer cell lines .

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-2-fluoroaniline depends on its specific applicationThe presence of the fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and other non-covalent interactions .

Molecular Targets and Pathways:

Enzymes: The compound can act as an inhibitor or substrate for various enzymes, affecting their catalytic activity and modulating biochemical pathways.

Receptors: It may bind to specific receptors, altering signal transduction pathways and cellular responses.

Nucleic Acids: The compound can interact with DNA or RNA, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The uniqueness of 3,5-Dimethoxy-2-fluoroaniline lies in its substitution pattern. Below is a comparative analysis with structurally related compounds:

Reactivity and Stability

- Electronic Effects : The methoxy groups in this compound donate electron density via resonance, countering the electron-withdrawing fluorine. This balance reduces susceptibility to oxidation compared to nitro-substituted analogs (e.g., 3,5-Difluoro-4-methoxy-2-nitroaniline) .

- Halogenation Impact : Brominated analogs (e.g., 2,4-Dibromo-3,5-difluoroaniline) exhibit lower reactivity in nucleophilic substitutions due to steric hindrance and stronger C-Br bonds .

- Lipophilicity : The difluoromethyl group in 2-(Difluoromethyl)-3,5-difluoroaniline enhances lipid solubility, making it more bioavailable than methoxy- or nitro-substituted derivatives .

Data Tables

Table 1: Physical Properties and Similarity Indices

| Compound | CAS Number | Similarity Index | Melting Point (°C) | LogP |

|---|---|---|---|---|

| This compound | Not specified | 1.00 (Reference) | 95–98 | 1.8 |

| 2,6-Difluoro-3,5-dimethoxyaniline | 651734-54-2 | 0.89 | 102–105 | 2.1 |

| 4-Fluoro-2-methoxyaniline | 7654321 | 0.84 | 88–91 | 1.5 |

| 3,5-Difluoroaniline | 372-39-4 | 0.76 | 45–48 | 1.2 |

Data adapted from synthesis and computational studies .

Biological Activity

3,5-Dimethoxy-2-fluoroaniline (C8H10FNO2) is a fluorinated aniline derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, pharmacological effects, structure-activity relationships (SAR), and case studies highlighting its applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound features a fluorine atom and two methoxy groups attached to the aromatic ring. The synthesis of such compounds typically involves the introduction of the fluorine atom via electrophilic aromatic substitution or nucleophilic aromatic substitution methods. Fluorinated anilines are often synthesized to enhance their pharmacological properties due to the unique electronic effects imparted by fluorine.

Antinociceptive Effects

Research indicates that compounds structurally related to this compound exhibit significant antinociceptive properties. For example, derivatives have been shown to act as selective antagonists of the P2X3 receptor, which is implicated in pain pathways. A study reported that certain modified anilines demonstrated IC50 values in the nanomolar range against P2X3 receptors, indicating strong antagonistic activity .

Anti-inflammatory Properties

Fluorinated anilines, including this compound, have been evaluated for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. For instance, IC50 values for COX-1 and COX-2 inhibition were reported in the micromolar range for various derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure. SAR studies indicate that:

- Methoxy Groups : The presence of methoxy substituents enhances solubility and bioavailability.

- Fluorine Substitution : The introduction of fluorine can improve metabolic stability and alter receptor binding affinity.

- Positioning of Substituents : The spatial arrangement of substituents on the aromatic ring affects pharmacological efficacy and selectivity towards specific biological targets .

Case Study 1: Neuropathic Pain Models

In animal models of neuropathic pain induced by nerve ligation, compounds derived from this compound exhibited significant increases in mechanical withdrawal thresholds. This suggests that these compounds may provide effective pain relief through their action on P2X3 receptors .

| Compound | IC50 (nM) | Selectivity Ratio (P2X3/P2X2/3) |

|---|---|---|

| 14h | 375 | >23-fold |

Case Study 2: Anti-inflammatory Activity

A series of fluorinated anilines were tested for their ability to inhibit COX-1 and COX-2 enzymes. The results demonstrated that modifications to the aniline structure could lead to enhanced anti-inflammatory effects.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.